[[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl][(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]met
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Overview
Description
The compound [[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl][(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]met is a complex organic molecule. It is characterized by its multiple hydroxyl and phosphoryl groups, as well as its aminopurinyl moieties. This compound is significant in various fields of scientific research due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl][(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]met involves multiple steps. The process typically starts with the preparation of the oxolan-2-yl core, followed by the introduction of the aminopurinyl groups. The hydroxyl and phosphoryl groups are then added through a series of phosphorylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound requires precise control of reaction conditions to ensure high yield and purity. The process involves large-scale synthesis using automated reactors and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The phosphoryl groups can be reduced to phosphines.
Substitution: The aminopurinyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various phosphorylated and aminated derivatives, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its interactions with nucleic acids and proteins. Its aminopurinyl groups are particularly significant in the study of DNA and RNA synthesis and repair mechanisms.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in the treatment of viral infections and cancer.
Industry
In the industrial sector, the compound is used in the production of specialized chemicals and materials. Its phosphoryl groups are valuable in the synthesis of flame retardants and plasticizers.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. The aminopurinyl groups can form hydrogen bonds with nucleic acids, influencing DNA and RNA synthesis. The phosphoryl groups can interact with proteins, affecting their function and activity. These interactions are mediated through specific pathways, including signal transduction and enzymatic reactions.
Comparison with Similar Compounds
Similar Compounds
- [[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl][(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]met
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups. The presence of multiple hydroxyl, phosphoryl, and aminopurinyl groups provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C20H31N11O19P4 |
---|---|
Molecular Weight |
853.4 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate;azane |
InChI |
InChI=1S/C20H28N10O19P4.H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(45-19)1-43-50(35,36)47-52(39,40)49-53(41,42)48-51(37,38)44-2-8-12(32)14(34)20(46-8)30-6-28-10-16(22)24-4-26-18(10)30;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H2,21,23,25)(H2,22,24,26);1H3/t7-,8-,11-,12-,13-,14-,19-,20-;/m1./s1 |
InChI Key |
JTLRVYSRZSPJKJ-AHKIGRPSSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.N |
Origin of Product |
United States |
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